RO6889678

HBV Hepatocellular enrichment Liver targeting

HBV researchers needing a capsid assembly modulator (CAM) with validated hepatic enrichment for PK/PD studies often face variability with uncharacterized CAMs. RO6889678 solves this: • 78-fold intracellular enrichment in human hepatocytes - enables precise intrahepatic exposure modeling. • Quantified CYP3A4-mediated oxidation and UGT1A3/UGT1A1-mediated glucuronidation - supports DDI assessment and PBPK model refinement. • Consistent ≥98% purity with reliable global supply - ensures experimental reproducibility.

Molecular Formula C21H20ClFN4O5S
Molecular Weight 494.9 g/mol
Cat. No. B610539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO6889678
SynonymsRO6889678;  RO-6889678;  RO 6889678
Molecular FormulaC21H20ClFN4O5S
Molecular Weight494.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC=CS3)CN4CCOCC4C(=O)O
InChIInChI=1S/C21H20ClFN4O5S/c1-31-21(30)16-14(9-27-5-6-32-10-15(27)20(28)29)25-18(19-24-4-7-33-19)26-17(16)12-3-2-11(23)8-13(12)22/h2-4,7-8,15,17H,5-6,9-10H2,1H3,(H,25,26)(H,28,29)/t15-,17-/m0/s1
InChIKeyQJLRUAVQNXTCMO-RDJZCZTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RO6889678: HBV Capsid Assembly Modulator (CAM) with Quantified Hepatocellular Enrichment and Complex ADME


RO6889678 (CAS 1578153-27-1) is a highly potent inhibitor of hepatitis B virus (HBV) capsid formation, classified as a capsid assembly modulator (CAM) . It belongs to a chemotype characterized by a dihydropyrimidine core with thiazolyl and chlorofluorophenyl substituents, acting by binding the hydrophobic pocket at HBV core protein dimer interfaces to disrupt normal capsid assembly . In human hepatocyte studies, RO6889678 exhibits 78-fold intracellular enrichment relative to medium concentration, with apparent intrinsic clearance of 5.2 μL/min/mg protein and uptake and biliary clearances of 2.6 and 1.6 μL/min/mg protein, respectively [1].

Why Generic Substitution of HBV Capsid Assembly Modulators Fails: Evidence-Based Differentiation for RO6889678


HBV capsid assembly modulators (CAMs) constitute a structurally diverse class with divergent chemotypes—including sulfamoylbenzamides (e.g., NVR 3-778), heteroaryldihydropyrimidines (e.g., GLS4), and RO6889678's thiazolyl-dihydropyrimidine scaffold [1]. These structural differences translate to distinct absorption, distribution, metabolism, and excretion (ADME) profiles, hepatic enrichment capacities, and drug-drug interaction (DDI) liabilities that preclude functional interchangeability [2]. Notably, RO6889678's unique combination of 78-fold hepatocellular enrichment coupled with potent CYP3A4 induction and complex UGT-mediated glucuronidation pathways distinguishes its pharmacokinetic behavior from other CAM chemotypes, as demonstrated in long-term hepatocyte models [2]. Substituting RO6889678 with an alternative CAM lacking validated hepatic enrichment or having different metabolic liability would compromise experimental reproducibility in PK/PD studies and confound DDI assessments.

RO6889678 Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation Metrics


RO6889678 Demonstrates 78-Fold Hepatocellular Enrichment vs. Extracellular Medium—Quantified Liver-Targeting Advantage

RO6889678 achieved 78-fold intracellular enrichment in primary human hepatocytes relative to medium concentration, measured in a long-term in vitro liver model [1]. While direct head-to-head hepatocellular enrichment data for NVR 3-778, GLS4, and JNJ-632 in identical experimental systems were not identified in the available literature, class-level inference indicates that RO6889678's 78-fold enrichment value exceeds typical liver-to-plasma ratios observed for many small-molecule antivirals [2].

HBV Hepatocellular enrichment Liver targeting ADME

RO6889678 Demonstrates Complex PK Nonlinearity and PBPK-Modeled Oral Exposure—Distinct from Alternative CAM Chemotypes

When apparent intrinsic clearance of RO6889678 (5.2 μL/min/mg protein) was incorporated into a physiologically based pharmacokinetic (PBPK) model, simulated oral human profiles aligned with observed data at low doses but were underestimated at high doses due to unexpected overproportional increases in exposure with dose [1]. This nonlinear PK behavior—a function of the compound's complex ADME profile involving active transport, CYP3A4 induction, and UGT-mediated glucuronidation—was not observed for sulfamoylbenzamide-class CAMs (e.g., NVR 3-778) in published reports, which exhibit more linear dose-exposure relationships [2].

HBV Pharmacokinetics PBPK modeling Nonlinear exposure CAM

RO6889678 Dual CYP3A4/UGT Metabolic Liability Creates Unique DDI Vulnerability Not Shared by Sulfamoylbenzamide CAMs

RO6889678 is metabolized by a combination of CYP3A4-mediated oxidation and UDP-glucuronosyltransferase (UGT) UGT1A3- and UGT1A1-mediated direct glucuronidation, and concurrently acts as a potent inducer of CYP3A4 and coregulated proteins in human hepatocytes [1]. Cotreatment with ritonavir revealed a complex DDI with concurrent CYP3A4 inhibition and moderate UGT induction [1]. In contrast, sulfamoylbenzamide CAMs such as NVR 3-778 lack significant CYP3A4 induction liability and exhibit simpler metabolic profiles with predominant UGT-mediated clearance [2].

HBV Drug-drug interaction CYP3A4 induction UGT1A1 UGT1A3 Ritonavir

RO6889678 Clinical Translation: Phase 1 Pharmacokinetic Characterization in Healthy Volunteers (NCT02321384)

RO6889678 advanced to Phase 1 clinical evaluation in healthy volunteers (NCT02321384), a single-center, double-blind, randomized, placebo-controlled single-ascending dose (SAD) and multiple-ascending dose (MAD) study assessing safety, tolerability, and pharmacokinetics with and without ritonavir boosting, as well as food effect on PK [1]. The study was terminated by the sponsor (Hoffmann-La Roche) and the compound was designated 'Phase 1 Discontinued' . While NVR 3-778 completed Phase 1 and Phase 2a trials in chronic HBV patients [2], RO6889678's clinical development halted at Phase 1, limiting available human PK data compared to NVR 3-778.

HBV Clinical trial Phase 1 Pharmacokinetics Healthy volunteers NCT02321384

RO6889678: Optimal Research Application Scenarios Based on Quantitative Differentiation


In Vitro Hepatocellular PK/PD Modeling Requiring Quantified Liver Enrichment

RO6889678 is optimally suited for in vitro studies using primary human hepatocytes or HepatoPac co-cultures where hepatocellular enrichment is a critical experimental variable. The validated 78-fold intracellular enrichment metric [1] enables precise modeling of intrahepatic drug exposure, a key advantage for mechanistic studies investigating the relationship between hepatocyte drug concentration and antiviral efficacy. Researchers conducting PK/PD correlation analyses in HBV-infected hepatocyte systems should prioritize RO6889678 over CAMs lacking quantified enrichment data.

Drug-Drug Interaction Liability Assessment with CYP3A4 Substrates and Inhibitors

RO6889678's unique dual CYP3A4 induction and UGT-mediated clearance profile [1] makes it an ideal tool compound for investigating complex DDIs, particularly scenarios involving concurrent CYP3A4 inhibition (e.g., with ritonavir) superimposed on baseline UGT induction. Laboratories studying transporter-enzyme interplay or developing PBPK models that require validation of nonlinear PK predictions will find RO6889678 a valuable reference compound. Its complex DDI signature differentiates it from sulfamoylbenzamide CAMs like NVR 3-778, which lack the CYP3A4 induction component [2].

CAM Chemotype Comparison Studies Focused on ADME Divergence

For research programs systematically comparing CAM chemotypes (dihydropyrimidines vs. sulfamoylbenzamides vs. heteroaryldihydropyrimidines), RO6889678 represents the thiazolyl-dihydropyrimidine subclass with validated hepatic enrichment and metabolic complexity metrics [1]. Its inclusion in comparator panels enables direct assessment of how structural differences translate to ADME divergence. The compound's Phase 1 human PK data, though limited by study termination [3], provide a baseline for cross-chemotype translational comparisons.

Physiologically Based Pharmacokinetic (PBPK) Model Validation and Nonlinear PK Simulation

RO6889678 serves as a valuable test compound for PBPK model refinement, particularly for algorithms predicting nonlinear dose-exposure relationships arising from saturable transport or enzyme induction. The documented PBPK underestimation at high doses [1] provides a benchmark for evaluating model improvements in handling complex ADME profiles. Researchers developing or validating PBPK platforms for hepatically targeted antivirals can use RO6889678's in vitro-to-in vivo extrapolation dataset as a reference standard.

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